2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane

surface modification composite coupling agents RRIM bonding strength

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane (CAS 21297-72-3, also referred to as 1,1-diethoxy-2-(trimethylsilyl)-1-sila-2-azacyclopentane or DESA) is a cyclic organosilicon compound belonging to the 1-aza-2-silacyclopentane class. First reported by Tsai and Marshall in 1969, its structure incorporates a five-membered Si–N heterocycle bearing two ethoxy substituents on the ring silicon and a trimethylsilyl (TMS) group on the ring nitrogen.

Molecular Formula C10H25NO2Si2
Molecular Weight 247.48 g/mol
CAS No. 21297-72-3
Cat. No. B1581703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
CAS21297-72-3
Molecular FormulaC10H25NO2Si2
Molecular Weight247.48 g/mol
Structural Identifiers
SMILESCCO[Si]1(CCCN1[Si](C)(C)C)OCC
InChIInChI=1S/C10H25NO2Si2/c1-6-12-15(13-7-2)10-8-9-11(15)14(3,4)5/h6-10H2,1-5H3
InChIKeyIDVJQEHLTBUQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane (CAS 21297-72-3): Technical Procurement Baseline for a Monofunctional Cyclic Azasilane


2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane (CAS 21297-72-3, also referred to as 1,1-diethoxy-2-(trimethylsilyl)-1-sila-2-azacyclopentane or DESA) is a cyclic organosilicon compound belonging to the 1-aza-2-silacyclopentane class [1]. First reported by Tsai and Marshall in 1969, its structure incorporates a five-membered Si–N heterocycle bearing two ethoxy substituents on the ring silicon and a trimethylsilyl (TMS) group on the ring nitrogen [1]. The compound has a molecular formula of C₁₀H₂₅NO₂Si₂, molecular weight of 247.48 g/mol, predicted boiling point of 231.7 °C at 760 mmHg, density of 0.93 g/cm³, flash point of 93.9 °C, and refractive index of 1.448 . It is commercially available at ≥95% purity from multiple suppliers for research-scale procurement . As a member of the cyclic azasilane family, it functions as a reactive building block for organosilicon synthesis, a surface-modification agent operating via a ring-opening mechanism with hydroxyl-terminated surfaces, and a protected amine synthon wherein the TMS group serves as a latent N–H functionality [2].

Why Generic Substitution of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane Fails: Structural Determinants of Differential Performance


Within the 1-aza-2-silacyclopentane family, substitution at the ring silicon (alkoxy vs. alkyl) and at the ring nitrogen (trimethylsilyl vs. hydrolyzable silyl vs. alkyl) produces compounds with fundamentally divergent reactivity profiles that preclude direct interchange [1]. Critically, the trimethylsilyl substituent on the nitrogen atom of DESA is non-hydrolyzable, meaning this compound presents only one hydrolytically active silicon center (the ring Si bearing two ethoxy groups). This stands in marked contrast to dipodal analogs such as 1,1-dimethoxy-2-(trimethoxysilyl)-1-sila-2-azacyclopentane, which possess hydrolyzable alkoxy groups on both silicon atoms and are specified for applications demanding dual-substrate bonding [1]. Similarly, the all-methyl-substituted cyclic azasilane N-methyl-aza-2,2,4-trimethylsilacyclopentane (MTSCP, CAS 18387-19-4) operates via a completely different mechanism — surface-triggered ring-opening of the Si–N bond — and exhibits far higher volatility (boiling point 137 °C vs. 231.7 °C for DESA), making it the preferred choice for vapor-phase deposition, whereas DESA's lower volatility and ethoxy leaving groups position it for solution-phase or condensed-phase surface modification and as a protected-amine synthetic intermediate [2]. These architectural distinctions directly determine application suitability, and selecting an incorrect analog risks bond-strength failure in composite applications or incompatibility with the intended deposition method.

Quantitative Differentiation Evidence for 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane: Head-to-Head and Cross-Study Comparator Data


Monofunctional Binding Architecture: Single Hydrolyzable Silicon Center vs. Dipodal Dual-Center Analogs

The trimethylsilyl group on the nitrogen atom of DESA is non-hydrolyzable, conferring exactly one hydrolytically active silicon center per molecule (the ring silicon bearing two ethoxy substituents). This structural feature is explicitly identified as a functional limitation for applications requiring dual-substrate covalent bonding. US Patent 4,804,771 states that 1,1-diethoxy-2-(trimethylsilyl)-1-sila-2-azacyclopentane 'lacks a hydrolyzable moiety on one of the silicon atoms and therefore would not perform satisfactorily in RRIM compositions due to decreased bonding strength,' compared to the dipodal analog 1,1-dimethoxy-2-(trimethoxysilyl)-1-sila-2-azacyclopentane, which bears hydrolyzable trimethoxysilyl and dimethoxy groups on the two respective silicon atoms and is claimed as the preferred compound for fiberglass coupling in reinforced reaction injection molding [1]. This defines DESA as a monofunctional surface modifier: it can anchor to a single substrate via the ring silicon while the TMS-capped nitrogen remains non-bonding or serves as a latent amine after subsequent deprotection.

surface modification composite coupling agents RRIM bonding strength

Boiling Point and Volatility: DESA (231.7 °C) vs. N-Methyl-Aza-2,2,4-Trimethylsilacyclopentane (MTSCP, 137 °C) — Implications for Vapor-Phase Deposition Suitability

The predicted boiling point of DESA is 231.7 °C at 760 mmHg, more than 94 °C higher than that of N-methyl-aza-2,2,4-trimethylsilacyclopentane (MTSCP, CAS 18387-19-4), which boils at 137 °C at atmospheric pressure . Commercial technical guidance from Gelest, a leading silane supplier, states that 'the most effective silanes for vapor phase deposition are cyclic azasilanes' and that among alkoxysilanes 'only methoxysilanes are effective without catalysis' for vapor-phase surface treatment [1]. The substantially higher boiling point and lower volatility of DESA (vapor pressure ~0.0614 mmHg at 25 °C ) compared to MTSCP (vapor pressure ~7.01 mmHg at 25 °C ) indicate that DESA is poorly suited for vapor-phase monolayer deposition but remains well-suited for solution-phase or condensed-phase surface modification protocols where rapid evaporation is not required.

vapor-phase deposition ALD precursors volatility comparison

Alkoxy Leaving-Group Reactivity: Ethoxy (DESA) vs. Methoxy Analogs — Impact on ALD Growth Rate and Oxidation Kinetics

In a study of cyclic azasilane precursors for atomic layer deposition (ALD) of SiO₂, Ju and Strandwitz demonstrated that the O₃ oxidation rate is faster for silanes bearing Si–OMe (methoxy) groups than for those with Si–Me (methyl) functionalities, and that growth rates vary from 0.6 to 1.2 Å per cycle depending on precursor side-chain structure [1]. The ethoxy groups on DESA are sterically larger and less reactive toward hydrolysis/oxidation than methoxy groups. While DESA was not among the four azasilanes directly tested in this ALD study, the reported trend establishes that alkoxy substitution identity is a first-order determinant of deposition kinetics. The dimethoxy analog 2,2-dimethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane (CAS 96743-08-7) would be expected to exhibit faster surface reaction kinetics than DESA under identical conditions, based on the established methoxy > ethoxy reactivity hierarchy [1]. For solution-phase surface modification, the ethoxy groups of DESA provide a more controlled, moderate hydrolysis rate compared to methoxy analogs, which may be advantageous when slower, more uniform monolayer formation is desired.

atomic layer deposition SiO2 thin films alkoxy reactivity

Cyclic Azasilane Ring-Opening vs. Conventional Alkoxysilane Hydrolysis: Byproduct-Free, Sub-1-Minute Surface Reaction

Cyclic azasilanes as a class react with surface hydroxyl groups via a ring-opening mechanism that is thermodynamically driven by the Si–N to Si–O bond energy difference, proceeding at ambient temperature without requiring a hydrolysis step or producing condensation byproducts [1]. Gelest technical data indicate that cyclic azasilanes 'react rapidly, less than one minute, with any and all surface hydroxyl groups' and 'afford high functional density monolayers on inorganic surfaces such as nanoparticles and other nanofeatured substrates without a hydrolysis step or the formation of byproducts' [1]. In contrast, conventional alkoxysilane coupling agents such as 3-aminopropyltriethoxysilane (APTES) require a multi-step process involving hydrolysis of alkoxy groups (requiring water, either added or from atmospheric moisture), condensation to oligomers, hydrogen bonding to the substrate, and finally thermal curing (typically 30–90 min at 120 °C) to form covalent bonds [2]. For nano-scale features below 10 nm, byproducts from conventional alkoxysilane deposition can remain adsorbed and interfere with desired surface chemistry — a problem absent with cyclic azasilanes [3]. The surface coverage achieved by cyclic azasilanes has been measured at ~3.3 × 10¹⁴ molecules/cm² on SiO₂ surfaces, with an attachment selectivity of ~5.4 for –OH-terminated SiO₂ over –NHₓ-terminated SiNₓ surfaces [3].

surface modification kinetics byproduct-free deposition monolayer formation

Non-Hydrolytic Deposition Capability: DESA Enables Anhydrous Surface Modification Where Conventional Silanes Fail

Cyclic azasilanes are explicitly described in the patent literature as being applicable 'for the treatment of inorganic surfaces, particularly nanoparticles, by a ring-opening reaction when non-hydrolytic deposition methods are required' [1]. This capability stems from the fact that the surface-triggered ring-opening of the Si–N bond does not require exogenous water — the reaction is driven by the thermodynamic preference for Si–O bond formation over Si–N [2]. In contrast, conventional alkoxysilanes (e.g., APTES) require water for hydrolysis of alkoxy groups to generate silanol species before surface condensation can occur; in strictly anhydrous environments, they exhibit negligible surface reactivity [3]. DESA, with its ethoxy groups on the ring silicon, can additionally undergo subsequent hydrolytic condensation if water is later introduced, providing a two-stage reactivity profile: (1) immediate ring-opening attachment to surface –OH, and (2) latent hydrolytic cross-linking via the ethoxy groups. Cyclic azasilanes without any hydrolyzable groups (e.g., the all-methyl analog 2,2-dimethyl-1-(trimethylsilyl)-1-aza-2-silacyclopentane) cannot participate in this second-stage cross-linking, as they lack alkoxy functionality entirely [4].

non-hydrolytic deposition anhydrous processing water-sensitive substrates

Physical Property Differentiation: DESA (MW 247.48, d 0.93) vs. Dipodal Analog SIT8187.2 (MW 379.64, d 0.983) — Implications for Solution Handling and Stoichiometry

DESA (MW 247.48 g/mol, density 0.93 g/cm³) is substantially smaller and less dense than its dipodal analog (1-(3-triethoxysilyl)propyl)-2,2-diethoxy-1-aza-2-silacyclopentane (SIT8187.2, CAS 1184179-50-7, MW 379.64 g/mol, density 0.983 g/cm³) [1]. The molecular weight difference of 132.16 g/mol (53% larger for SIT8187.2) directly affects solution preparation stoichiometry: to achieve equimolar surface-reactive silicon concentration, 53% more mass of SIT8187.2 must be weighed. Conversely, for gravimetric formulation (equal mass loading), DESA provides approximately 1.53× the molar concentration of reactive silicon centers per unit mass compared to SIT8187.2. The density difference (0.93 vs. 0.983 g/cm³) is modest but relevant for volumetric dispensing in automated formulation systems. The smaller molecular footprint of DESA may also facilitate higher grafting density on sterically constrained surfaces, though this is a class-level inference not yet quantified for this specific compound.

molecular weight comparison solution stoichiometry formulation density

Optimal Research and Industrial Application Scenarios for 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane Based on Quantitative Differentiation Evidence


Solution-Phase Monolayer Functionalization of Oxide Nanoparticles Under Anhydrous Conditions

DESA is ideally suited for solution-phase surface modification of hydroxyl-terminated nanoparticles (SiO₂, TiO₂, Al₂O₃, etc.) in anhydrous aprotic solvents, where its ring-opening reaction with surface –OH groups proceeds in less than one minute at ambient temperature without producing byproducts [1][2]. Unlike conventional alkoxysilanes such as APTES, which require water for hydrolysis and produce ethanol as a byproduct that can adsorb onto nanoparticle surfaces, DESA's byproduct-free mechanism prevents contamination of high-surface-area nanomaterials. The ethoxy groups retained on the ring silicon after surface attachment provide latent sites for subsequent hydrolytic cross-linking if a more robust coating is desired — a capability absent in fully alkyl-substituted cyclic azasilanes. This scenario leverages DESA's monofunctional architecture (single hydrolyzable Si center) to create a well-defined monolayer with the TMS-capped nitrogen oriented away from the surface, available for subsequent deprotection and tandem coupling reactions.

Protected-Amine Synthon in Multi-Step Organosilicon Synthesis

As established by Tsai and Marshall's original synthesis, DESA serves as a stable, isolable cyclic azasilane in which the trimethylsilyl group protects the ring nitrogen [1]. This TMS group can be selectively removed under controlled conditions to reveal a secondary amine (the ring N–H), which can then participate in further reactions such as coupling with electrophiles, coordination to metals, or incorporation into polymers. The boiling point of 231.7 °C provides a wide liquid handling range for synthetic operations, while the ethoxy groups on silicon offer orthogonal reactivity (hydrolysis/condensation) that can be exploited independently of nitrogen deprotection. This scenario directly exploits the structural feature that the patent literature identifies as a limitation for RRIM composites — the non-hydrolyzable TMS group — and repurposes it as a synthetic advantage for sequential, chemoselective transformations.

Non-Hydrolytic Surface Pretreatment of Moisture-Sensitive Electronic Substrates

For microelectronic and optoelectronic device fabrication where water exposure must be rigorously excluded, DESA enables surface functionalization via a non-hydrolytic ring-opening mechanism that requires only surface –OH groups as reaction partners [1]. This is critical for substrates such as certain metal oxides, porous low-k dielectrics, and moisture-sensitive III-V semiconductors where conventional aqueous silanization would cause device degradation. The class of cyclic azasilanes has been demonstrated to achieve surface coverages of ~3.3 × 10¹⁴ molecules/cm² with attachment selectivity of ~5.4 for SiO₂ over SiNₓ at 70 °C substrate temperature [2]. DESA's ethoxy groups remain intact during the initial ring-opening attachment, providing the option for a subsequent controlled hydrolysis step to create silanol cross-linking sites — a two-stage reactivity profile not available with all-methyl cyclic azasilanes.

Reference Standard for Mono- vs. Di-Functional Cyclic Azasilane Structure–Activity Relationship Studies

DESA represents the monofunctional extreme of the cyclic azasilane structural continuum — one hydrolyzable silicon center (ring Si with OEt) and one non-hydrolyzable silicon (N–TMS). This makes it an essential reference compound for systematic studies comparing surface grafting density, coating durability, and interphase mechanical properties as a function of silane architecture. US Patent 4,804,771 explicitly contrasts DESA with the dipodal analog 1,1-dimethoxy-2-(trimethoxysilyl)-1-sila-2-azacyclopentane, showing that the monofunctional compound 'would not perform satisfactorily in RRIM compositions due to decreased bonding strength' [1]. For academic and industrial R&D groups developing structure–activity relationships for silane coupling agents, DESA defines the lower bound of substrate bonding multiplicity, enabling quantitative benchmarking of dipodal and tripodal analogs in comparative coating adhesion, hydrolytic stability, and composite mechanical property studies.

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